molecular formula C36H73NO4 B3026326 N-(2-hydroxyoctadecanoyl)sphinganine CAS No. 215528-91-9

N-(2-hydroxyoctadecanoyl)sphinganine

Cat. No.: B3026326
CAS No.: 215528-91-9
M. Wt: 584.0 g/mol
InChI Key: TWVUZTCVZAHCIE-GWDKEWMYSA-N
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Description

C18 ((±)-2'-hydroxy) dihydro Ceramide (d18:0/18:0) is a 2'-hydroxylated form of C18 dihydro ceramide.
N-(2-hydroxyoctadecanoyl)sphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as 2-hydroxyoctadecanoyl.

Scientific Research Applications

Role in Cellular Signaling and Disease States

N-(2-hydroxyoctadecanoyl)sphinganine, as a component of sphingolipids, plays a pivotal role in cellular signaling and has been implicated in various pathophysiological conditions. Sphingosine 1-phosphate (S1P), derived from sphinganine, is a critical signaling molecule that affects diverse biological responses, including mitogenesis, differentiation, migration, and apoptosis. This is achieved through receptor-dependent mechanisms, with S1P binding to members of the endothelial differentiation gene (EDG) G-protein-coupled receptor family, leading to the activation of multiple signaling pathways. The intricate balance between sphinganine, S1P, and other sphingolipid metabolites is crucial for maintaining cellular homeostasis and has been associated with disease states such as cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).

Environmental Biodegradation

Sphinganine-based compounds, through their involvement in sphingolipid metabolism, play a role in the environmental biodegradation of polycyclic aromatic hydrocarbons (PAHs). Sphingomonads, a group of bacteria adept at degrading PAHs like phenanthrene, exhibit sphingolipid metabolism pathways that facilitate their survival and functioning in contaminated environments. This highlights the ecological significance of sphinganine and its derivatives in bioremediation efforts and the natural attenuation of hazardous chemicals (Waigi et al., 2015).

Therapeutic Potential in Neurological Disorders

Sphinganine and its metabolites are being explored for their therapeutic potential in neurological disorders such as multiple sclerosis (MS). Sphingosine 1-phosphate receptor (S1PR) modulators, which influence the sphinganine/S1P axis, have shown promise in the treatment of MS by modulating lymphocyte trafficking and providing neuroprotective effects. This underscores the potential of targeting sphinganine-related pathways for developing novel treatments for MS and possibly other neurodegenerative diseases (Chaudhry et al., 2017).

Sphinganine Kinase as a Cancer Target

The enzymatic pathways involving sphinganine, particularly those catalyzed by sphingosine kinases, are under investigation as targets for cancer therapy. Sphingosine kinase type 1 (SphK1), which phosphorylates sphinganine to form S1P, is often upregulated in various types of cancers. Inhibiting SphK1 and modulating the sphinganine/S1P axis may provide a strategic approach to suppress tumor growth and progression, highlighting the potential of sphinganine-based pathways as targets in oncology (Shida et al., 2008).

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-40H,3-32H2,1-2H3,(H,37,41)/t33-,34+,35?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVUZTCVZAHCIE-GWDKEWMYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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